1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea - 1021111-88-5

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

Catalog Number: EVT-2959856
CAS Number: 1021111-88-5
Molecular Formula: C21H20FN5O
Molecular Weight: 377.423
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a synthetically derived organic compound that acts as an allosteric antagonist of the cannabinoid CB1 receptor. [, ] Allosteric modulators, unlike orthosteric ligands, bind to a site distinct from the primary binding site of the receptor, thereby influencing receptor activity in a manner different from direct agonists or antagonists. [, ] This characteristic makes 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea a valuable tool in scientific research for investigating the complexities of CB1 receptor signaling and its implications in various physiological processes.

Mechanism of Action

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea functions as a negative allosteric modulator of the CB1 receptor. [, ] This means that it binds to an allosteric site on the receptor, distinct from the orthosteric site where cannabinoids like CP55,940 and WIN55,212-2 bind. [, ] Upon binding, 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea alters the receptor conformation, reducing the efficacy of orthosteric agonists, thus diminishing their ability to activate downstream signaling pathways. [, ] This negative allosteric modulation has been demonstrated through its ability to decrease the Emax of agonist-induced calcium mobilization and to reduce the effectiveness of CB1 agonists in inhibiting miniature inhibitory postsynaptic currents (mIPSCs) frequency in cerebellar neurons. [, ]

Interestingly, the influence of 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea on CB1 receptor activity appears to be ligand-dependent. Studies indicate varying potency against different agonists, such as CP55,940 and WIN55,212-2, in both binding and functional assays. [] Additionally, it was observed to attenuate the effects of the CB1 antagonist/inverse agonist AM251, further highlighting its complex interaction with the CB1 receptor. []

Applications

The primary application of 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea in scientific research is as a pharmacological tool for investigating the complexities of the cannabinoid CB1 receptor. [, ] Its unique action as a negative allosteric modulator offers several advantages over orthosteric ligands, allowing researchers to:

  • Probe allosteric modulation: By studying the interaction of 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea with the CB1 receptor, researchers can gain insights into the mechanisms and structural determinants of allosteric modulation. [, ] This knowledge is crucial for understanding receptor regulation and for designing novel therapeutic agents with improved selectivity and potentially fewer side effects.
  • Investigate ligand-dependent effects: The observed differences in 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea's potency against various CB1 agonists present opportunities to explore the ligand-dependent nature of allosteric modulation. [] This can elucidate subtle conformational changes within the receptor induced by different ligands and their downstream functional consequences.
  • Develop novel therapeutic strategies: Given the limitations and side effects associated with orthosteric CB1 receptor antagonists/inverse agonists, 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea, as a negative allosteric modulator, represents a promising alternative approach for modulating CB1 receptor activity. [] This could lead to the development of novel therapeutic interventions for various conditions, including obesity and neurological disorders, with potentially improved safety and efficacy profiles.

(−)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol (CP55940)

Compound Description: CP55940 is a potent cannabinoid receptor agonist with a higher potency for the CB1 receptor compared to the CB2 receptor. It is commonly utilized as a research tool to investigate the effects of CB1 receptor activation. []

R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]-pyrrolo[1,2,3,-de]-1,4-benzoxazinyl]-(1-naphthalenyl)methanone mesylate (WIN55,212-2) (WIN55)

Compound Description: WIN55, also known as WIN55,212-2, is classified as an aminoalkylindole. It exhibits high affinity and selectivity as an agonist for cannabinoid receptors, particularly the CB1 receptor. This compound is frequently employed in scientific research to explore the functions and signaling pathways associated with the CB1 receptor. []

N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-multipyrazole-3-carboxamide (AM251)

Compound Description: AM251 acts as a selective antagonist/inverse agonist for the cannabinoid receptor type 1 (CB1). It is commonly employed in research to block or reverse the effects of CB1 receptor agonists, shedding light on the physiological roles of this receptor. []

Relevance: While AM251 is not structurally related to 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea, it is an important tool in CB1 receptor research. The study investigating the effects of 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea on the CB1 receptor also utilized AM251. The findings demonstrated that 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea could attenuate the effects of AM251, further supporting its role as an allosteric modulator of the CB1 receptor. []

1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (1)

Compound Description: Compound 1 is a pyrazolo[3,4-d]pyrimidine derivative that exhibits moderate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). []

Relevance: Compound 1 shares a similar structure with 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea, particularly in the presence of the urea linker and the substituted phenyl ring. Both compounds belong to a class of diarylureas. The research focused on optimizing Compound 1 to develop more potent FLT3 inhibitors for treating psoriasis. While Compound 1 and 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea target different receptors, their structural similarities highlight the versatility of the diarylurea scaffold in medicinal chemistry. []

1-(4-(1H-Pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea (18b)

Compound Description: Compound 18b, another pyrazolo[3,4-d]pyrimidine derivative, emerged as a potent FLT3 inhibitor with significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. []

Relevance: Compound 18b is structurally similar to both 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (1) and 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea. It retains the pyrazolo[3,4-d]pyrimidine core and the urea linker, highlighting the significance of these structural features for FLT3 inhibition. While 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea targets a different receptor, the structural similarities between these compounds underscore the importance of exploring diverse chemical modifications around a central scaffold in drug discovery. []

Properties

CAS Number

1021111-88-5

Product Name

1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea

IUPAC Name

1-(4-fluorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]urea

Molecular Formula

C21H20FN5O

Molecular Weight

377.423

InChI

InChI=1S/C21H20FN5O/c22-16-6-8-17(9-7-16)23-21(28)24-18-5-3-4-15(14-18)19-10-11-20(26-25-19)27-12-1-2-13-27/h3-11,14H,1-2,12-13H2,(H2,23,24,28)

InChI Key

KAGLMZHDJDZFCI-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.